![molecular formula C9H7N3O2S B13161792 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both a pyridazine and a thiazole ring. These rings are known for their diverse biological activities and are often found in compounds with significant pharmacological properties. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyridazine ring can then be introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted pyridazine and thiazole derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid ethyl ester: A similar compound with an ethyl ester group instead of a carboxylic acid.
Pyridazinone derivatives: Compounds with a pyridazinone ring, known for their diverse pharmacological activities.
Thiazole derivatives: Compounds containing a thiazole ring, often studied for their biological activities.
Uniqueness
This compound is unique due to the combination of the pyridazine and thiazole rings in a single molecule, which may confer distinct biological activities and therapeutic potential compared to compounds with only one of these rings.
Propiedades
Fórmula molecular |
C9H7N3O2S |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
2-(2-pyridazin-4-yl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)3-7-5-15-9(12-7)6-1-2-10-11-4-6/h1-2,4-5H,3H2,(H,13,14) |
Clave InChI |
XDWBBIMOFNDJRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC=C1C2=NC(=CS2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


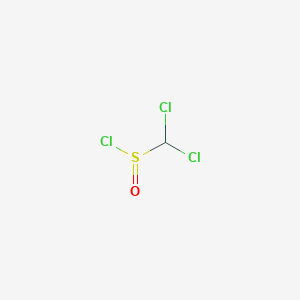
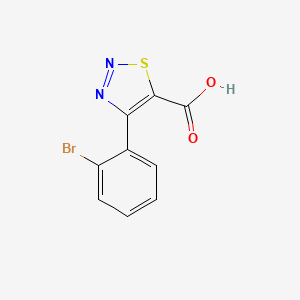

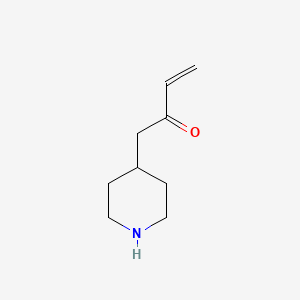
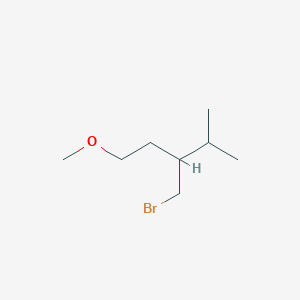
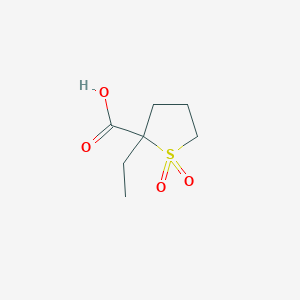
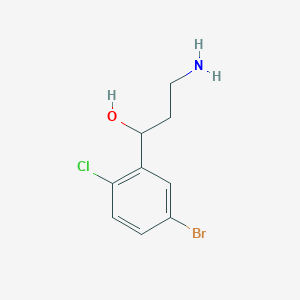
![2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)


![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
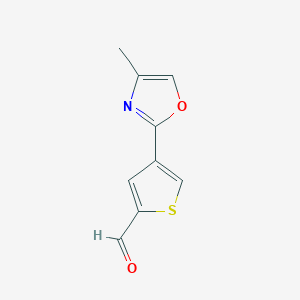
![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)
